molecular formula C14H13NO4S B2948746 Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate CAS No. 778602-61-2

Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate

Cat. No. B2948746
CAS RN: 778602-61-2
M. Wt: 291.32
InChI Key: FLNUCFUYBFAIMZ-UHFFFAOYSA-N
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Description

Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiophene derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate involves the inhibition of various signaling pathways in cancer cells. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is responsible for cell survival and proliferation. In addition, it also inhibits the NF-κB pathway, which is responsible for inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate has been shown to have a significant effect on the biochemical and physiological processes in cancer cells. It induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In addition, it also inhibits the production of inflammatory cytokines, which reduces inflammation in the body.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it has shown promising results in various scientific research applications. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive, and the purity of the compound can be difficult to achieve.

Future Directions

There are several future directions for the research on Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate. One direction is to study its potential as a therapeutic agent for other diseases, such as inflammatory disorders and bacterial infections. Another direction is to study its mechanism of action in more detail to identify new targets for cancer therapy. Finally, the synthesis of new derivatives of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate could lead to the discovery of more potent and selective anti-cancer agents.
Conclusion:
In conclusion, Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate is a promising compound that has shown potential as an anti-cancer agent. Its mechanism of action involves the inhibition of various signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. It also has anti-inflammatory and anti-bacterial properties. The compound has several advantages for lab experiments, but there are also some limitations. Future research on Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate involves the reaction of methyl thiophene-2-carboxylate with benzyl chloroformate and then with ammonia. The final product is obtained by treating the intermediate with methanol. The yield of the reaction is around 60-70%, and the purity of the compound can be achieved by recrystallization.

Scientific Research Applications

Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. The compound works by inducing cell cycle arrest and apoptosis in cancer cells. In addition, it has also been studied for its anti-inflammatory and anti-bacterial properties.

properties

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-18-13(16)12-11(7-8-20-12)15-14(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNUCFUYBFAIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate

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